N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide
CAS No.: 1235441-79-8
Cat. No.: VC2556076
Molecular Formula: C16H33BrN2S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235441-79-8 |
|---|---|
| Molecular Formula | C16H33BrN2S |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | dodecyl N'-cyclopropylcarbamimidothioate;hydrobromide |
| Standard InChI | InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-16(17)18-15-12-13-15;/h15H,2-14H2,1H3,(H2,17,18);1H |
| Standard InChI Key | VQKUUTUMMGZNDK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCSC(=NC1CC1)N.Br |
| Canonical SMILES | CCCCCCCCCCCCSC(=NC1CC1)N.Br |
Introduction
Fundamental Chemical Properties
Chemical Identity and Structure
N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is identified by CAS number 1235441-79-8. It possesses the molecular formula C₁₆H₃₃BrN₂S with a molecular weight of 365.4 g/mol . The compound's IUPAC name is dodecyl N'-cyclopropylcarbamimidothioate;hydrobromide . Its structure features a methanimidamide backbone with a cyclopropyl group attached to one nitrogen atom and a dodecylsulfanyl group linked via a carbon-sulfur bond. The compound exists as a hydrobromide salt, which enhances its solubility properties in polar solvents compared to its free base form.
The canonical SMILES notation for this compound is CCCCCCCCCCCCSC(=NC1CC1)N.Br , which describes the long dodecyl carbon chain attached to the sulfur atom, which is then connected to the imidamide group with the cyclopropyl substituent.
Physical and Chemical Characteristics
Table 1: Key physical and chemical properties of N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 365.4 g/mol | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 13 | |
| Exact Mass | 364.15478 Da | |
| Monoisotopic Mass | 364.15478 Da |
The compound's physical properties reflect its mixed hydrophobic-hydrophilic nature. The long dodecyl chain contributes significant lipophilicity, while the positively charged hydrobromide salt form enhances water solubility. These characteristics make it versatile for various biochemical applications where interaction with both hydrophobic and hydrophilic environments is required.
Synthesis and Preparation Methods
Related Synthetic Pathways
Information from related compounds suggests that S-dodecyl isothiosemicarbazide hydrobromide serves as a key intermediate in the synthesis of similar structures. For instance, in the synthesis of indole-containing amidinohydrazones, S-dodecyl isothiosemicarbazide hydrobromide is utilized as a reactive intermediate . By analogy, the preparation of N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide might employ comparable reagents and conditions.
The hydrobromide salt formation is typically achieved through treatment with hydrobromic acid, which enhances the compound's solubility in polar solvents - a feature that facilitates its use in various biochemical assays and reactions.
Research Applications
Comparative Research Value
As a research tool, this compound offers valuable opportunities for comparative studies with structurally related analogs. Such studies can help elucidate the influence of specific structural elements on biological activity, providing insights for rational design in medicinal chemistry.
Table 2: Current research applications of N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide
| Research Area | Potential Application | Relevant Properties |
|---|---|---|
| Enzyme Studies | Probe for enzyme active sites | Hydrophobic chain interaction with enzyme pockets |
| Receptor Research | Investigation of receptor binding | Cyclopropyl group conferring specific recognition |
| Medicinal Chemistry | Structure-activity relationship studies | Combination of functional groups for activity screening |
| Drug Development | Building block for more complex molecules | Versatile scaffold for derivatization |
Comparison with Structurally Similar Compounds
Structural Analogs
Several compounds share structural similarities with N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide, differing primarily in the substituent attached to the nitrogen atom of the methanimidamide group:
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N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide (CAS: 1235441-76-5)
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N'-(Prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide (CAS: 1354968-77-6)
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N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide
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N-cyclohexyl(dodecylsulfanyl)methanimidamide hydrobromide
Comparative Analysis
These structural variations provide an opportunity to study how different substituents affect properties and biological activities. The cyclopropyl group in N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is notable for its unique three-membered ring structure, which imparts distinct steric and electronic properties compared to other analogs.
The comparisons between these compounds highlight differences in:
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Steric properties (cyclopropyl vs. methyl vs. allyl vs. larger cycloalkyl groups)
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Lipophilicity profiles
-
Potential hydrogen bonding patterns
-
Conformational flexibility
Such differences may significantly influence their respective biological activities, binding affinities, and pharmacokinetic properties when investigated in experimental settings.
| Supplier | Package Sizes | Purity | Reference |
|---|---|---|---|
| Vulcan Chem | Research quantities | Not specified | |
| Bio-Fount | 10 mg | 98% | |
| Cymit Quimica | 500 mg, 5 g | Research grade | |
| Accela Chem | Various | ≥95% |
Research Limitations and Considerations
Knowledge Gaps and Research Opportunities
The available literature on N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide reveals several areas where further research could be valuable:
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Detailed mechanism of action studies
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Comprehensive structure-activity relationship analyses
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Specific binding targets and affinities
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Optimization of synthetic routes for improved yields
These knowledge gaps represent opportunities for researchers interested in exploring the full potential of this compound and its analogs.
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